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Compound of Interest

Compound Name: CalFluor 647 Azide

Cat. No.: B12374256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CalFluor 647 Azide, a fluorogenic dye

increasingly utilized for the specific and sensitive labeling of biomolecules. Its application in

elucidating complex biological processes through advanced imaging and detection techniques

is detailed, with a focus on practical experimental protocols and the underlying chemical

principles.

Core Concepts: The Power of Fluorogenic "Click"
Chemistry
CalFluor 647 Azide is a far-red fluorescent probe that remains in a non-fluorescent state until it

participates in a "click" chemistry reaction.[1][2][3] This fluorogenic property is a significant

advantage in biomolecule labeling, as it minimizes background fluorescence from unreacted

probes, thereby enhancing the signal-to-noise ratio in imaging experiments.[2] The activation of

fluorescence occurs upon the formation of a stable triazole ring through the reaction of the

azide moiety with an alkyne-tagged biomolecule.[1]

This bioorthogonal reaction, meaning it does not interfere with native biological processes, can

be achieved through two primary methods:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction

catalyzed by copper(I) ions.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes

strained cyclooctynes, making it ideal for live-cell imaging where copper toxicity is a concern.

CalFluor 647 Azide's far-red emission spectrum is particularly advantageous for biological

imaging due to reduced autofluorescence from cellular components in this spectral range.

Quantitative Data: Photophysical and Chemical
Properties
The performance of a fluorescent probe is defined by its photophysical characteristics. The key

quantitative data for CalFluor 647 Azide are summarized in the table below. The significant

increase in quantum yield upon reaction with an alkyne underscores its fluorogenic nature.

Property
CalFluor 647 Azide
(Unreacted)

CalFluor 647-
Triazole (Reacted)

Reference

Excitation Maximum

(λ_max,abs_)
655 nm 657 nm

Emission Maximum

(λ_max,em_)
678 nm 674 nm

Quantum Yield (Φ) 0.0056 0.25

Fluorescence

Enhancement
- 45x

Molar Extinction

Coefficient (ε)
Not Reported

~270,000 cm⁻¹M⁻¹

(for spectrally similar

BP Fluor 647)

Molecular Weight 933.24 g/mol -

Solubility Water, DMSO -
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Successful labeling with CalFluor 647 Azide requires careful consideration of the biomolecule

of interest and the chosen click chemistry method. Below are detailed protocols for labeling

proteins, nucleic acids, and glycans.

General Workflow for Biomolecule Labeling
The overall process involves two key stages: the introduction of an alkyne group into the target

biomolecule and the subsequent click reaction with CalFluor 647 Azide.

Step 1: Alkyne Incorporation
Step 2: Click Reaction

Biomolecule

Metabolic or
Enzymatic Incorporation

Alkyne-modified
Metabolic Precursor

Alkyne-tagged
Biomolecule

CalFluor 647 Azide CuAAC or SPAAC Fluorescently Labeled
Biomolecule

Click to download full resolution via product page

General workflow for biomolecule labeling with CalFluor 647 Azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocols
Note: CuAAC is highly efficient but the copper catalyst can be toxic to living cells. These

protocols are best suited for fixed cells or in vitro applications.

This protocol is adapted from established methods for protein labeling using click chemistry.

Materials:

Alkyne-modified protein lysate

CalFluor 647 Azide stock solution (e.g., 10 mM in DMSO)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Phosphate-buffered saline (PBS)

Procedure:

Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the following in order,

vortexing gently after each addition:

Alkyne-modified protein lysate (e.g., 50 µL)

PBS to a final volume of ~90 µL

CalFluor 647 Azide to a final concentration of 10-50 µM

CuSO₄:Ligand premix (1:5 molar ratio, e.g., 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM

THPTA/TBTA)

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2.5-5

mM.

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from

light.

Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE

and in-gel fluorescence scanning.
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Incubate at RT (30-60 min)
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Analyze by SDS-PAGE
and Fluorescence Imaging
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CuAAC labeling workflow for proteins in cell lysates.

This protocol is based on methods for detecting DNA synthesis through the incorporation of 5-

ethynyl-2'-deoxyuridine (EdU).

Materials:

Cells with incorporated EdU

Fixative (e.g., 3.7% formaldehyde in PBS)
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Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

CalFluor 647 Azide

Click chemistry reaction buffer (containing CuSO₄, a suitable ligand, and a reducing agent

like sodium ascorbate)

Wash buffer (e.g., PBS with 3% BSA)

Procedure:

Cell Fixation and Permeabilization:

Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

Wash twice with 3% BSA in PBS.

Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

Wash twice with 3% BSA in PBS.

Click Reaction:

Prepare the click reaction cocktail containing CalFluor 647 Azide (e.g., 5 µM), CuSO₄

(e.g., 2 mM), and sodium ascorbate (e.g., 100 mM) in PBS.

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature,

protected from light.

Washing and Imaging:

Wash the cells three times with 3% BSA in PBS.

If desired, counterstain nuclei with a DNA stain like DAPI or Hoechst.

Image the cells using fluorescence microscopy.
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EdU-labeled Cells
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CuAAC labeling workflow for EdU-incorporated DNA.

This protocol describes the labeling of cell surface glycans that have been metabolically

engineered to contain alkyne groups.

Materials:

Cells with metabolically incorporated alkyne-sugars

Fixative (e.g., 3% paraformaldehyde in PBS)

CalFluor 647 Azide (10 µM)
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Copper(II) sulfate (CuSO₄) (1 mM)

TBTA ligand (100 µM)

Sodium ascorbate (2 mM)

Bovine Serum Albumin (BSA) (0.1 mg/mL)

PBS

Procedure:

Cell Fixation: Fix cells with 3% paraformaldehyde for 15 minutes at room temperature.

Washing: Wash cells three times with PBS.

Click Reaction: Prepare a reaction cocktail containing 10 µM CalFluor 647 Azide, 1 mM

CuSO₄, 100 µM TBTA, 2 mM sodium ascorbate, and 0.1 mg/mL BSA in PBS. Add the

cocktail to the fixed cells and incubate for 1 hour at room temperature, protected from light.

Washing and Imaging: Wash the cells three times with PBS and image using fluorescence

microscopy.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Protocols
Note: SPAAC is copper-free and therefore suitable for labeling biomolecules in living cells.

These protocols typically involve the use of a cyclooctyne-modified dye, but for this guide, we

will adapt the perspective for an azide-modified dye reacting with a cyclooctyne-tagged

biomolecule. The principles remain the same. For labeling with CalFluor 647 Azide, the

biomolecule of interest would need to be tagged with a strained alkyne (e.g., DBCO, BCN).

This protocol provides a general framework for live-cell labeling.

Materials:

Live cells with incorporated strained alkyne (e.g., DBCO-modified amino acid or sugar)
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CalFluor 647 Azide

Cell culture medium

Procedure:

Prepare Labeling Medium: Dilute the CalFluor 647 Azide stock solution in pre-warmed cell

culture medium to the desired final concentration (typically 1-25 µM).

Labeling: Remove the existing medium from the cells and add the labeling medium.

Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The

optimal time and concentration should be determined empirically.

Washing: Wash the cells two to three times with fresh, pre-warmed medium or PBS to

remove unreacted probe.

Imaging: Image the live cells using fluorescence microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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